(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide
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Overview
Description
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of two chlorine atoms and a phenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetylene with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. The resulting dichlorocyclopropane intermediate is then subjected to amide formation using an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles in an S_N2 mechanism.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of cyclopropane alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide: Differing only in stereochemistry, this compound may exhibit different reactivity and biological activity.
2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid: Lacks the amide group, leading to different chemical properties and applications.
2,2-Dichloro-3-phenylcyclopropane-1-methanol:
Uniqueness
The unique combination of the cyclopropane ring, dichloro substitution, and phenyl group in (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide imparts distinct chemical and biological properties. Its chiral nature adds another layer of complexity, making it a valuable compound for stereochemical studies and applications.
Properties
CAS No. |
646995-58-6 |
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Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m1/s1 |
InChI Key |
HFJNVUSRKMKBFE-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N |
Origin of Product |
United States |
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